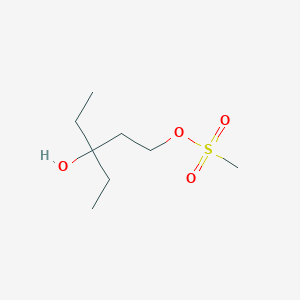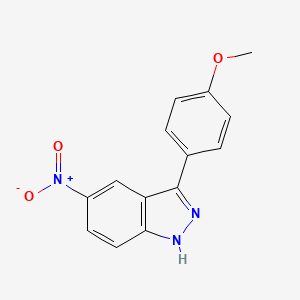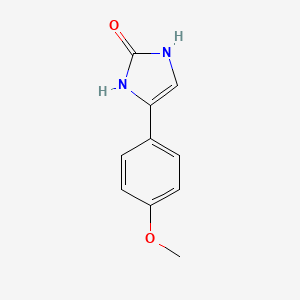
4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
Overview
Description
4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are used in various fields such as medicine, material science, and organic chemistry. For example, 4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
Synthesis Analysis
The synthesis of 4-methoxyphenyl compounds can involve various chemical reactions. For instance, 4-Methoxybenzyl alcohol can be synthesized from 4-methoxybenzoic acid via Fischer’s esterification . The synthesis often involves the use of reagents for various chemical organic reactions .Molecular Structure Analysis
The molecular structure of 4-methoxyphenyl compounds can be analyzed using techniques such as density functional theory (DFT) and time-dependent DFT (TD-DFT) . These techniques can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Chemical Reactions Analysis
4-Methoxyphenyl compounds can undergo various chemical reactions. For example, they can participate in metal-involving reactions of oximes . They can also be used as reagents for various chemical organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenyl compounds can be analyzed using various methods. For example, their solubility, melting point, boiling point, and density can be determined . Their nonlinear optical properties and UV-Vis spectral analysis can also be studied .Scientific Research Applications
-
Synthesis of Schiff Bases
- Field : Organic Chemistry
- Application : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route .
- Method : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results : The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
-
Modification of Graphene Quantum Dots (GQDs)
- Field : Material Science
- Application : 4-methoxyphenyl (MP) group was grafted onto GQDs surface via a diazonium chemistry method .
- Method : After modification, the average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their photoluminescence (PL) was blue-shifted 40 nm relative to raw GQDs (R-GQDs) .
- Results : The result is similar to that of GQDs modified with phenyl (P), 4-carboxyphenyl (CP), 5-sulfonaphthyl (SN) and 4-sulfophenyl (SP), which are aryl groups without substituent and with electron withdrawing substituent .
-
Synthesis of Quinolines
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Field : Organic Chemistry
- Application : The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is reported .
- Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and indoline-2,3-dione (2) in boiling ethanol (EtOH) for 4 h in the presence of concentrated hydrochloric acid (HCl) produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route .
- Method : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results : The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
-
Biocatalytic Production of Enantiopure Compounds
- Field : Biotechnology
- Application : L. senmaizuke was used as a whole-cell approach for the asymmetric bioreduction of 4-methoxyacetophenone (1) to 1-(4-methoxyphenyl) ethanol (2) .
- Method : Design parameters, for example, incubation period, pH, agitation speed, and temperature, were optimized by the Box–Behnken design-based .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ultraviolet Filters for Cosmetic Applications
- Field : Cosmetology
- Application : Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Material Science
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFEZPGBWKPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629755 | |
| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
6794-72-5 | |
| Record name | 1,3-Dihydro-4-(4-methoxyphenyl)-2H-imidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6794-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



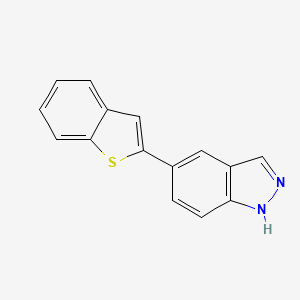
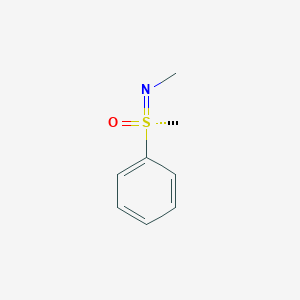
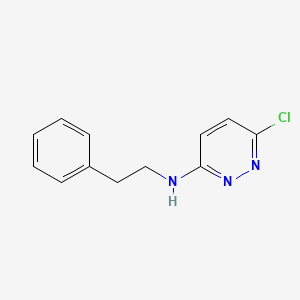
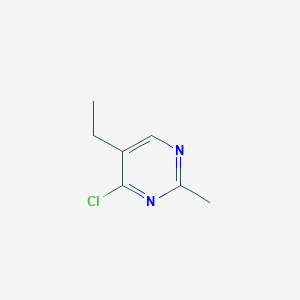
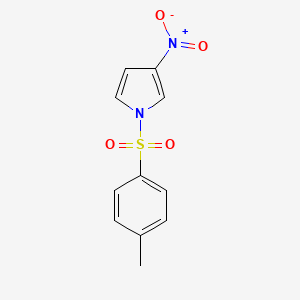
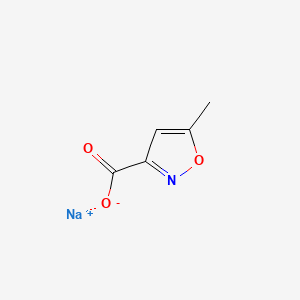
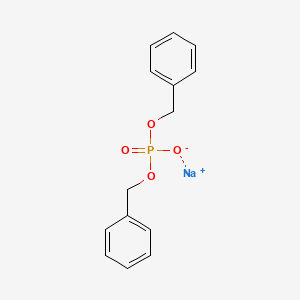
![Benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1)](/img/structure/B1629861.png)
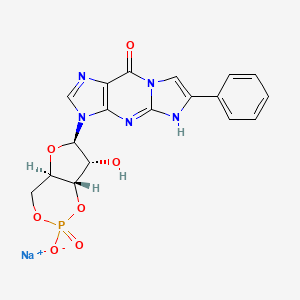
![1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1629863.png)
